molecular formula C12H11NS B14419518 2-[(2-Methylphenyl)sulfanyl]pyridine CAS No. 81994-64-1

2-[(2-Methylphenyl)sulfanyl]pyridine

Cat. No.: B14419518
CAS No.: 81994-64-1
M. Wt: 201.29 g/mol
InChI Key: ADDWTJXNPUILNX-UHFFFAOYSA-N
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Description

2-[(2-Methylphenyl)sulfanyl]pyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with a sulfanyl group attached to a 2-methylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Methylphenyl)sulfanyl]pyridine typically involves the reaction of 2-chloropyridine with 2-methylthiophenol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methylphenyl)sulfanyl]pyridine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the 2-position, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Sodium hydride, alkyl halides.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding reduced forms of the compound.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-[(2-Methylphenyl)sulfanyl]pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-[(2-Methylphenyl)sulfanyl]pyridine involves its interaction with specific molecular targets. The sulfanyl group can participate in various chemical interactions, including hydrogen bonding and coordination with metal ions. These interactions can influence the compound’s biological activity and its ability to modulate specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Methylphenyl)sulfanyl]pyridine
  • 2-[(2-Methylphenyl)sulfanyl]pyridine-3-carbaldehyde
  • 2-Amino-4-(4-bromophenyl)-6-[(2-methylphenyl)sulfanyl]pyridine-3,5-dicarbonitrile

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-methylphenyl group enhances its lipophilicity and potential for interaction with biological membranes, making it a valuable compound for various applications.

Properties

CAS No.

81994-64-1

Molecular Formula

C12H11NS

Molecular Weight

201.29 g/mol

IUPAC Name

2-(2-methylphenyl)sulfanylpyridine

InChI

InChI=1S/C12H11NS/c1-10-6-2-3-7-11(10)14-12-8-4-5-9-13-12/h2-9H,1H3

InChI Key

ADDWTJXNPUILNX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1SC2=CC=CC=N2

Origin of Product

United States

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